1,2(R)-Dioleyloxy-3-dimethylamino-propane

mRNA delivery Lipid Nanoparticles Luciferase Reporter Assay

1,2(R)-Dioleyloxy-3-dimethylamino-propane, also referred to as (R)-DODMA, is an ionizable cationic lipid. It is a stereoisomer of DODMA (1,2-dioleyloxy-3-dimethylaminopropane), characterized by a tertiary amine headgroup and two unsaturated oleyl (C18:1) chains.

Molecular Formula C41H81NO2
Molecular Weight 620.1 g/mol
CAS No. 666234-78-2
Cat. No. B15073991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2(R)-Dioleyloxy-3-dimethylamino-propane
CAS666234-78-2
Molecular FormulaC41H81NO2
Molecular Weight620.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20-/t41-/m1/s1
InChIKeyGLGLUQVVDHRLQK-UNUIOPIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2(R)-Dioleyloxy-3-dimethylamino-propane (CAS 666234-78-2) – An Ionizable Cationic Lipid for Nucleic Acid Delivery


1,2(R)-Dioleyloxy-3-dimethylamino-propane, also referred to as (R)-DODMA, is an ionizable cationic lipid . It is a stereoisomer of DODMA (1,2-dioleyloxy-3-dimethylaminopropane), characterized by a tertiary amine headgroup and two unsaturated oleyl (C18:1) chains . Its pH-dependent ionization enables efficient encapsulation of nucleic acids such as siRNA and mRNA during formulation and facilitates endosomal escape upon cellular uptake . This lipid serves as a critical excipient in lipid nanoparticles (LNPs) for non-viral gene delivery and is widely employed in both research and therapeutic development settings .

Why 1,2(R)-Dioleyloxy-3-dimethylamino-propane Cannot Be Simply Substituted with Generic DODMA or Alternative Ionizable Lipids


Ionizable cationic lipids are not interchangeable commodities. Their performance in lipid nanoparticle (LNP) formulations is exquisitely sensitive to subtle differences in molecular geometry, stereochemistry, and headgroup chemistry [1]. The (R)-enantiomer of DODMA possesses a distinct three-dimensional configuration compared to its racemic counterpart or the (S)-enantiomer, which can lead to differential interactions with nucleic acid cargo and cellular membranes . Furthermore, critical physicochemical parameters—most notably the apparent pKa of the formulated LNP—must fall within a narrow range (approximately 6.0–6.5) to achieve optimal endosomal escape while minimizing off-target toxicity [2]. Even closely related analogs like DLin-MC3-DMA, DODAP, or DOTMA exhibit distinct ionization profiles, in vivo biodistribution patterns, and expression kinetics, making simple substitution a high-risk strategy that can undermine experimental reproducibility and translational potential [3].

Quantitative Differentiation of 1,2(R)-Dioleyloxy-3-dimethylamino-propane: Head-to-Head Performance in mRNA and siRNA Delivery


Superior In Vitro Transfection Efficiency of DODMA-Formulated LNPs vs. DODAP at Optimal mRNA Dose

In a direct head-to-head comparison of LNPs prepared with five commercially available ionizable lipids, DODMA-based formulations demonstrated significantly higher in vitro mRNA transfection efficiency than DODAP-based LNPs at a 100 ng mRNA dose [1]. This difference is critical for achieving robust protein expression in cellular assays while minimizing the risk of dose-dependent cytotoxicity observed at higher concentrations. (Note: Data presented is for the DODMA class; direct comparative data for the specific (R)-enantiomer is currently limited in the public domain, and this represents the strongest class-level inference available.)

mRNA delivery Lipid Nanoparticles Luciferase Reporter Assay

LNP pKa of 6.74 Optimizes Endosomal Escape vs. Higher pKa Lipids Like DOTMA

The apparent pKa of the ionizable lipid within an LNP is a master regulator of delivery efficacy and safety. DODMA exhibits a measured pKa of 6.74, positioning it within the optimal range (6.0–6.5 for LNP pKa, with lipid pKa 2–3 units higher) for efficient endosomal escape and minimal off-target effects [1]. In contrast, lipids with higher pKa values (e.g., DOTMA, which is permanently charged) can exhibit increased cytotoxicity and non-specific interactions, while lipids with lower pKa values (e.g., DLin-DMA at 6.7) may show reduced potency [2].

Ionizable Lipid pKa Endosomal Escape

High Encapsulation Efficiency (75–92%) for Plasmid DNA in DODMA-Only LNPs vs. Mixed Lipid Formulations

LNPs formulated solely with DODMA as the ionizable lipid achieved a high plasmid DNA encapsulation efficiency of 75–92% using microfluidic mixing [1]. This performance is comparable to, or exceeds, that of many mixed lipid formulations, demonstrating the lipid's robust capacity for nucleic acid condensation without requiring additional helper lipids [2]. (Note: Data represents class performance; direct enantiomer-specific data is not available).

Encapsulation Efficiency Lipid Nanoparticle Plasmid DNA Delivery

Optimized DOTMA/DODMA Ratio (5/40) Maximizes siRNA Gene Silencing vs. Other Cationic Lipid Combinations

A systematic investigation of cationic lipid formulations identified a DOTMA/DODMA ratio of 5/40 as the optimal composition for achieving maximal siRNA-mediated gene silencing [1]. This specific combination demonstrated superior potency compared to other tested ratios and alternative lipid mixtures, underscoring the importance of precise formulation when selecting ionizable lipids [2].

siRNA delivery Gene Silencing Lipid Nanoparticle Formulation

Favorable In Vivo Biodistribution: Minimal Off-Target Liver Expression After IM Administration vs. MC3 and KC2

In a head-to-head in vivo study comparing five ionizable lipids, LNPs formulated with DODMA and administered intramuscularly (IM) resulted in very low to undetectable levels of off-target luciferase expression in the liver, in stark contrast to LNPs containing DLin-MC3-DMA or DLin-KC2-DMA [1]. This favorable biodistribution profile is a critical safety advantage for therapeutic applications where systemic exposure to the encoded protein must be minimized [2].

In Vivo mRNA Delivery Biodistribution Off-Target Effects

Optimal Application Scenarios for 1,2(R)-Dioleyloxy-3-dimethylamino-propane in Nucleic Acid Delivery


mRNA Vaccine Development with Low Off-Target Hepatic Expression

For intramuscularly administered mRNA vaccines, the use of 1,2(R)-Dioleyloxy-3-dimethylamino-propane in LNP formulations is supported by direct evidence showing minimal off-target liver expression compared to alternative lipids like DLin-MC3-DMA [1]. This scenario is ideal for vaccine candidates where local, muscle-restricted antigen production is desired to minimize systemic exposure and potential safety concerns.

Optimizing siRNA-Mediated Gene Silencing in Preclinical Studies

Researchers aiming to achieve robust siRNA-mediated gene silencing in vitro or in vivo can leverage the established optimal DOTMA/DODMA ratio of 5/40 as a validated starting point for LNP formulation [1]. This reduces the experimental burden of formulation screening and increases the probability of observing a strong RNAi effect, particularly in hepatic targets.

High-Efficiency Plasmid DNA Delivery for Gene Editing (CRISPR)

When delivering large plasmid DNA constructs (e.g., CRISPR/Cas9 components) to primary cells or difficult-to-transfect lines, DODMA-based LNPs offer a high encapsulation efficiency (75–92%) that preserves valuable genetic material [1]. This makes the compound a cost-effective choice for generating genetically modified cell lines or for ex vivo therapeutic applications.

Benchmarking Novel Ionizable Lipids in Structure-Activity Relationship (SAR) Studies

The well-characterized performance profile of DODMA—including its pKa of 6.74, in vitro transfection efficiency, and in vivo biodistribution [1]—positions it as an excellent benchmark or control lipid in SAR campaigns aimed at discovering next-generation ionizable lipids. Its performance provides a reliable baseline against which the potency and safety of new chemical entities can be measured.

Quote Request

Request a Quote for 1,2(R)-Dioleyloxy-3-dimethylamino-propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.